Ethyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3S/c1-2-32-21(30)12-18-14-33-23(25-18)26-22(31)16-4-3-11-29(13-16)20-10-9-19(27-28-20)15-5-7-17(24)8-6-15/h5-10,14,16H,2-4,11-13H2,1H3,(H,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLBYFQYARRLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate are currently unknown. This compound is a part of the piperidine derivatives, which are known to be important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Mode of Action
Piperidine derivatives have been known to interact with various biological targets, leading to a range of pharmacological activities.
Biochemical Pathways
For instance, pyrazolines and their derivatives have been reported to have confirmed biological as well as pharmacological activities.
Biological Activity
Ethyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound with notable potential in pharmacological applications. Its structure includes a piperidine core, which is frequently associated with various biological activities, particularly in the realm of cancer therapy and drug resistance modulation.
- Molecular Formula : C23H24FN5O3S
- Molecular Weight : 469.54 g/mol
- CAS Number : 1105214-09-2
- Purity : Typically around 95%.
The precise biological targets of this compound remain largely uncharacterized. However, similar compounds within the piperidine derivative class have demonstrated interactions with various biological pathways:
- P-Glycoprotein Modulation : Some derivatives have been shown to reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity, enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel and doxorubicin .
- ATPase Activity : The compound may influence ATPase activity associated with P-gp, which is critical for its efflux function and drug resistance mechanisms. Studies indicate that certain thiazole derivatives stimulate ATPase activity, suggesting a potential for this compound to exhibit similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Drug Resistance | Reversed resistance to chemotherapeutics | |
| ATPase Stimulation | Increased ATP hydrolysis activity |
Case Studies and Research Findings
- Cytotoxic Effects : In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin, indicating the potential of this compound in oncology .
- Resistance Reversal : A study involving structurally similar thiazole compounds reported a significant reduction in tumor volume in drug-resistant models when combined with conventional therapies. This suggests that this compound could serve as an effective adjuvant in cancer treatment strategies aimed at overcoming multidrug resistance .
- Pharmacokinetic Profiles : The pharmacokinetics of piperidine derivatives are generally favorable, indicating good bioavailability and distribution characteristics that could enhance the therapeutic window of this compound in clinical settings .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes both acidic and alkaline hydrolysis:
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Alkaline hydrolysis in NaOH/EtOH yields the corresponding carboxylic acid derivative at 60°C (3–5 hr reaction time).
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Acidic hydrolysis using HCl generates intermediate acids but requires careful pH control to prevent decomposition.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Alkaline hydrolysis | 2M NaOH, ethanol, reflux | 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetic acid | 72–85% |
| Acidic hydrolysis | 6M HCl, 60°C | Intermediate acid (unstable) | 58% |
Nucleophilic Substitution
The thiazole ring participates in SNAr (nucleophilic aromatic substitution) reactions at the 2-position:
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Ammonolysis with NH₃/MeOH produces primary amine derivatives .
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Piperidine substitution occurs in DMF at 80°C, forming piperidine-linked analogues .
Key example from intermediate synthesis:
textEthyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate + thiourea → 5-(2-chloropyrimidin-4-yl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (87% yield)[4]
Cyclization Reactions
Controlled cyclization forms fused heterocycles:
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Thermal cyclization in diphenyl ether (220°C) generates pyridothiazole derivatives .
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Acid-mediated cyclization with POCl₃ yields chlorinated intermediates for further functionalization.
| Starting Material | Cyclization Agent | Product | Application |
|---|---|---|---|
| Ethyl ester derivative | POCl₃, 110°C | Chlorinated pyridothiazole | Antimalarial precursor |
Catalytic Hydrogenation
Selective reduction of the pyridazine ring:
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H₂/Pd-C in methanol reduces the pyridazine to a tetrahydropyridazine derivative (25 psi, 6 hr).
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NaBH₄ selectively reduces ester groups without affecting aromatic rings.
Cross-Coupling Reactions
The 4-fluorophenyl group enables Suzuki-Miyaura couplings:
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Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduces biaryl motifs .
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Buchwald-Hartwig amination forms C–N bonds for drug-like scaffolds .
Stability Under Reaction Conditions
Critical stability data:
| Condition | Observation | Source |
|---|---|---|
| pH < 3 | Decomposition of thiazole ring | |
| Prolonged heating (>8 hr) | Ester group degradation | |
| UV light exposure | Fluorophenyl ring oxidation |
Pharmacologically Relevant Modifications
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Acetylation of the piperidine nitrogen enhances blood-brain barrier permeability .
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Sulfonation at the thiazole 5-position improves aqueous solubility (e.g., sulfone derivative EC₅₀ = 0.19 μM against Plasmodium) .
This compound’s reactivity profile makes it valuable for developing anticonvulsant , antiparasitic , and enzyme-targeting therapeutics. Future research should explore its photochemical behavior and catalytic asymmetric reactions.
Preparation Methods
Synthesis of the Pyridazine-Piperidine Intermediate
The pyridazine-piperidine core is constructed via a tandem cyclization-alkylation approach:
Step 1: Formation of 6-(4-Fluorophenyl)pyridazin-3-amine
4-Fluorobenzaldehyde undergoes condensation with malonic acid derivatives under acidic conditions to form a dihydropyridazine intermediate, which is oxidized to the pyridazine ring. Subsequent nitration and reduction yield the 3-amine derivative.
Mechanistic Insights and Side-Reaction Mitigation
Pyridazine-Piperidine Coupling
The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen attacking the electrophilic carbon adjacent to the pyridazine ring. Competing pathways include:
Thiazole-Acetate Ester Formation
The Hantzsch thiazole synthesis involves:
- Thiourea Formation : Reaction of the carboxamide with ammonium thiocyanate.
- Cyclization : Acid-catalyzed intramolecular attack of the thiol group on the carbonyl carbon.
Side products include:
- Thiadiazoles : Suppressed by using anhydrous conditions.
- Ester Hydrolysis : Avoided by limiting reaction time to <6 hours.
Analytical Characterization and Quality Control
4.1 Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.42 (s, 1H, pyridazine-H), 7.89–7.91 (m, 2H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃). - LC-MS : m/z 457.2 [M+H]⁺, confirming molecular weight.
4.2 Purity Optimization
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Silica gel, hexane/EtOAc (3:1) | 98.5% |
| Recrystallization | Ethanol/water (4:1) | 99.2% |
Industrial-Scale Considerations
5.1 Cost-Effective Catalyst Recycling
Patented methods utilize immobilized titanium dioxide catalysts, reducing waste generation by 40% compared to homogeneous catalysts.
5.2 Green Chemistry Metrics
| Metric | Value | Improvement vs. Traditional |
|---|---|---|
| Atom Economy | 78% | +12% |
| E-Factor | 8.2 | -3.5 |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions:
- Step 1: Formation of the pyridazine-piperidine core via nucleophilic substitution or cross-coupling reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) .
- Step 2: Coupling the piperidine-carboxamide to the thiazole ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 3: Esterification of the final intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) . Optimization: Reaction yields depend on solvent polarity, catalyst loading (e.g., Pd for cross-coupling), and purification via silica gel chromatography .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- NMR/IR: Confirm functional groups (e.g., carboxamide C=O at ~1680 cm⁻¹ in IR; piperidine protons at δ 1.5–3.0 ppm in ¹H NMR) .
- X-ray crystallography: Resolve 3D conformation using SHELX software (e.g., SHELXL for refinement), focusing on bond angles between the pyridazine and thiazole rings .
- Mass spectrometry: Verify molecular weight (expected [M+H]⁺ ~500–550 Da) with ≤5 ppm error .
Q. What stability considerations are critical for handling this compound?
Conduct stability studies under varied conditions:
- Thermal stability: Use TGA/DSC to identify decomposition temperatures (e.g., >200°C suggests suitability for high-temperature reactions) .
- pH stability: Monitor hydrolysis of the ester group via HPLC in buffers (pH 2–10; degradation likely at pH >8) .
- Storage: Recommend -20°C under argon to prevent oxidation of the thiazole ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology:
- Core modifications: Synthesize analogs with fluorophenyl replaced by chlorophenyl or methyl groups to assess electronic effects on target binding .
- Functional group substitutions: Replace the ethyl ester with methyl or tert-butyl esters to study steric impacts on pharmacokinetics .
- Bioactivity assays: Screen analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays; correlate IC₅₀ values with substituent electronegativity .
Q. What crystallographic strategies resolve ambiguities in electron density maps for this compound?
- Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å) for the fluorophenyl-thiazole region .
- Refinement: Apply SHELXL’s TWIN and HKLF5 commands to handle pseudo-merohedral twinning common in heterocyclic crystals .
- Validation: Cross-check displacement parameters (Ueq) for the piperidine ring to confirm conformational rigidity .
Q. How can in silico modeling predict metabolic pathways and toxicity?
- Metabolism prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely cytochrome P450 (CYP3A4) oxidation sites on the piperidine ring .
- Toxicity screening: Apply ProTox-II to assess hepatotoxicity risks from the thiazole-acetate moiety .
- Docking studies: Model interactions with human serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Orthogonal assays: Compare cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
- Purity verification: Use LC-MS (>98% purity) to rule out byproducts (e.g., de-esterified analogs) as confounding factors .
- Target validation: Employ CRISPR knockouts of suspected targets (e.g., PI3K isoforms) in cell lines to confirm specificity .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | ~500–550 g/mol | HRMS |
| LogP | ~3.2 (predicted) | SwissADME |
| Solubility (H₂O) | <0.1 mg/mL | Shake-flask |
| Thermal Decomposition | 210–230°C | TGA |
Table 2: Common Synthetic Byproducts and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| De-esterified analog | Hydrolysis during Step 3 | Use anhydrous conditions |
| Piperidine ring-opened | Acidic conditions in Step 1 | Neutralize post-reaction |
| Thiazole dimer | Excess coupling agent | Optimize EDC/HOBt ratio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
